molecular formula C25H20Cl2N2O2 B4326826 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B4326826
M. Wt: 451.3 g/mol
InChI Key: JZNSHSOKIWJMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzyl and dichlorophenyl groups under specific reaction conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for diverse reactivity.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has shown potential as a bioactive molecule

Medicine: In medicine, this compound could be explored for its therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs, particularly in the treatment of diseases where its derivatives may exhibit beneficial effects.

Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Benzyl-2,6-dichlorophenol: : This compound shares structural similarities but lacks the pyrrolopyrrole ring system.

  • 2,4-Dichlorobenzyl alcohol: : Another related compound with dichlorophenyl and benzyl groups, but with different functional groups and biological activities.

Uniqueness: 4-Benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione stands out due to its complex structure and the presence of the pyrrolopyrrole ring system, which imparts unique chemical and biological properties not found in simpler analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development across multiple fields.

Properties

IUPAC Name

1-benzyl-3-(2,4-dichlorophenyl)-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O2/c26-16-11-12-18(19(27)14-16)23-22-21(20(28-23)13-15-7-3-1-4-8-15)24(30)29(25(22)31)17-9-5-2-6-10-17/h1-12,14,20-23,28H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNSHSOKIWJMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C3C(C(N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
Reactant of Route 3
4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.